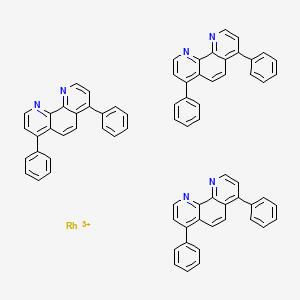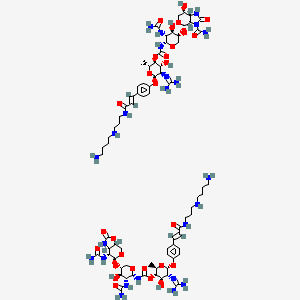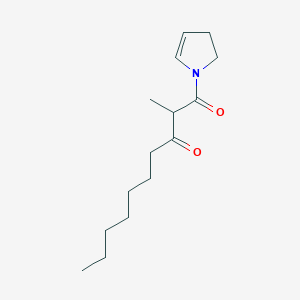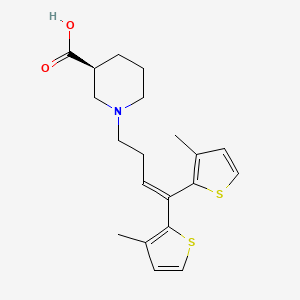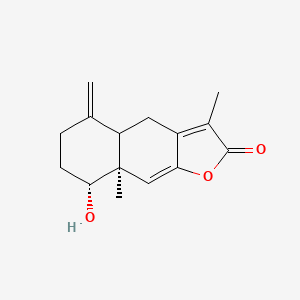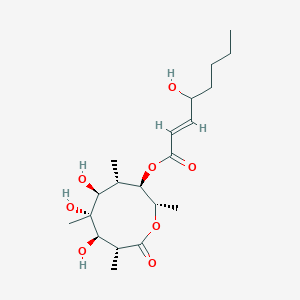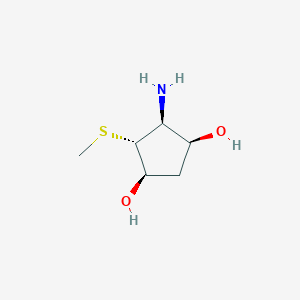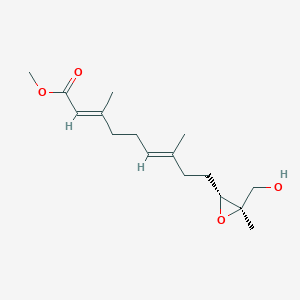
12-trans-Hydroxy juvenile hormone III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-trans-Hydroxy juvenile hormone III is a monoterpenoid.
Wissenschaftliche Forschungsanwendungen
Hormonal Interaction and Immune Response : Research shows that juvenile hormone III and 20-hydroxy-ecdysone have antagonistic effects on the immune response in Drosophila melanogaster. While 20-hydroxy-ecdysone promotes the induction of antimicrobial peptide genes, juvenile hormone III and its analogs suppress this immune potentiation, suggesting a complex interaction between these hormones in regulating insect immunity (Flatt et al., 2008).
Evolution of Juvenile Hormone Receptor : A study identified a mutation in the receptor Methoprene-tolerant that significantly impacts the evolutionary adaptation of the arthropod juvenile hormone pathway. This mutation enhances the receptor's responsiveness to juvenile hormone III, illustrating the critical role of juvenile hormone in the developmental and life history events across arthropods, including insects and crustaceans (Miyakawa et al., 2013).
Nuclear Receptor Binding and Conformational Changes : Another study demonstrated that the insect nuclear receptor Ultraspiracle (USP), which binds juvenile hormone III, undergoes specific conformational changes upon binding. This interaction suggests juvenile hormone III plays a critical role in modulating the receptor's function, providing insights into the molecular mechanisms through which juvenile hormone III exerts its regulatory effects (Jones et al., 2001).
Plant-Derived Juvenile Hormone III Analogues : Research identified juvenile hormone III and its analogues in the stem bark of Cananga latifolia, expanding the understanding of juvenile hormone III presence and potential roles beyond the animal kingdom. This discovery could have implications for the study of plant-insect interactions and the development of new biopesticides (Yang et al., 2013).
Quantification and Extraction in Ants : A methodological study detailed the extraction, purification, and quantification of juvenile hormone III in ants, highlighting the hormone's significant effects on development, reproduction, and behavior in social insects. This protocol underlines the importance of accurate measurement techniques in understanding the roles of juvenile hormone III in insect physiology (Brent & Dolezal, 2009).
Eigenschaften
Molekularformel |
C16H26O4 |
|---|---|
Molekulargewicht |
282.37 g/mol |
IUPAC-Name |
methyl (2E,6E)-9-[(2R,3R)-3-(hydroxymethyl)-3-methyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate |
InChI |
InChI=1S/C16H26O4/c1-12(8-9-14-16(3,11-17)20-14)6-5-7-13(2)10-15(18)19-4/h6,10,14,17H,5,7-9,11H2,1-4H3/b12-6+,13-10+/t14-,16-/m1/s1 |
InChI-Schlüssel |
SQVPMPJSJJNPOS-TWAVMNLWSA-N |
Isomerische SMILES |
C/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H]1[C@@](O1)(C)CO |
Kanonische SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol](/img/structure/B1249557.png)
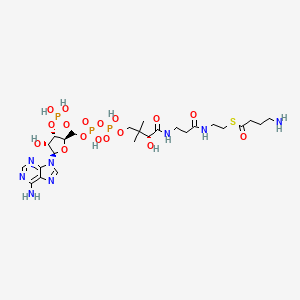
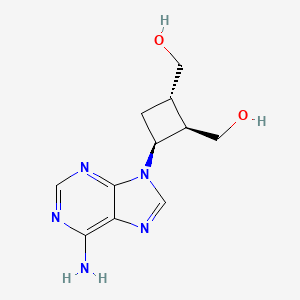
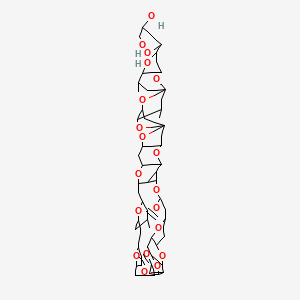
![(1S,2S,5R,6S,9S,11R,13S,15S,16S,17R,19S,21S)-6,21-dimethyl-21-(4-methyl-3-methylidenepentyl)-14,18,20-trioxaheptacyclo[15.4.1.02,16.02,19.05,15.06,11.013,15]docosan-9-ol](/img/structure/B1249563.png)
